(8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride
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Overview
Description
(8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride is a chemical compound with the molecular formula C10H12BrNO2·HCl It is a derivative of benzoxazepine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride typically involves the following steps:
Bromination: The starting material, a benzoxazepine derivative, undergoes bromination using bromine or a bromine-containing reagent to introduce the bromine atom at the 8-position.
Reduction: The brominated intermediate is then reduced to form the tetrahydro derivative.
Hydroxymethylation: The tetrahydro derivative is reacted with formaldehyde and a reducing agent to introduce the hydroxymethyl group at the 5-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: De-brominated tetrahydrobenzoxazepine.
Substitution: Various substituted benzoxazepine derivatives.
Scientific Research Applications
(8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol
- (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrobromide
- (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydroiodide
Uniqueness
The hydrochloride salt form of (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol is unique due to its enhanced solubility and stability compared to other salt forms. This makes it more suitable for certain applications, particularly in pharmaceutical formulations where solubility and stability are critical factors.
Properties
IUPAC Name |
(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-7-1-2-8-9(6-13)12-3-4-14-10(8)5-7;/h1-2,5,9,12-13H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORPVJTZZYYWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C(N1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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